molecular formula C30H35N3O4 B11612574 N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B11612574
M. Wt: 501.6 g/mol
InChI Key: UYEPAYDERPIAJM-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C27H28N4O3. This compound is known for its intricate structure, which includes a benzodiazole ring, a methoxyphenyl group, and an acetamide moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenyl Group: This is typically achieved through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C30H35N3O4/c1-6-23-11-9-10-21(2)30(23)33(22(3)19-35-4)29(34)18-32-27-13-8-7-12-26(27)31-28(32)20-37-25-16-14-24(36-5)15-17-25/h7-17,22H,6,18-20H2,1-5H3

InChI Key

UYEPAYDERPIAJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC)C

Origin of Product

United States

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